

Application Note: Advanced NMR Spectral Interpretation and Structural Elucidation of Vogeloside

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Compound of Interest

Compound Name: Vogeloside

Cat. No.: B12397861

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Introduction & Scope

Vogeloside is a highly functionalized secoiridoid glycoside (Molecular Formula: $C_{17}H_{24}O_{10}$, 388.4 g/mol) known for its therapeutic potential, particularly its anti-inflammatory and analgesic properties[1]. Structurally, it consists of a pyran-fused aglycone core linked to a

-D-glucopyranose moiety, featuring an ethenyl group and a diagnostic methoxy substituent[2]. Due to the inherent chemical instability and high polarity of secoiridoids[3], structural elucidation requires an uncompromising, high-resolution analytical approach.

This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By strictly correlating spectral data with spatial geometry, this guide ensures the unambiguous identification of **Vogeloside** and its differentiation from closely related stereoisomers (e.g., epi-**vogeloside**)[4].

Experimental Protocol: A Self-Validating NMR

Workflow

To guarantee trustworthiness, this protocol is designed as a self-validating system. The experimental parameters are explicitly chosen so that the resulting data must internally agree (e.g., the proton integral must equal exactly 24, and the carbon count must resolve exactly 17 environments). If these conditions are not met, the protocol dictates a mandatory re-evaluation of sample purity or instrument parameters.

Step 1: Sample Preparation and Solvent Selection

- Methodology: Dissolve 5–10 mg of high-purity (>98%) **Vogeloside** in 0.6 mL of deuterated methanol (CD₃OD) or DMSO-

[1].

- Causality & Validation: CD₃OD is the primary solvent of choice because it disrupts the intermolecular hydrogen bonding of the glucose hydroxyl groups, which sharpens the signals of the aglycone core. Alternatively, DMSO-

is utilized only when the observation of exchangeable hydroxyl protons is required for stereochemical locking via hydrogen-bond analysis.

Step 2: 1D NMR Acquisition (¹H and ¹³C/DEPTQ)

- Methodology: Acquire ¹H NMR at 400 MHz (600 MHz recommended for optimal dispersion) with a relaxation delay () of 2.0 s. Acquire ¹³C NMR at 100 MHz using DEPTQ or standard pulse sequences with an extended of 2.5–3.0 s.
- Causality & Validation: The extended in ¹³C acquisition is critical. It ensures the complete longitudinal relaxation of quaternary carbons (specifically the carbonyl C-11 and the acetal C-1). Failure to extend this delay often

results in quaternary carbons being lost in the baseline noise, leading to a miscounted carbon skeleton[5].

- Self-Validation Check: The integration of the ^1H spectrum must yield exactly 24 protons. The $^{13}\text{C}/\text{DEPTQ}$ spectra must perfectly resolve 17 distinct carbon environments (1 CH_3 , 3 CH_2 , 10 CH , 3 Cq). Any deviation halts the workflow.

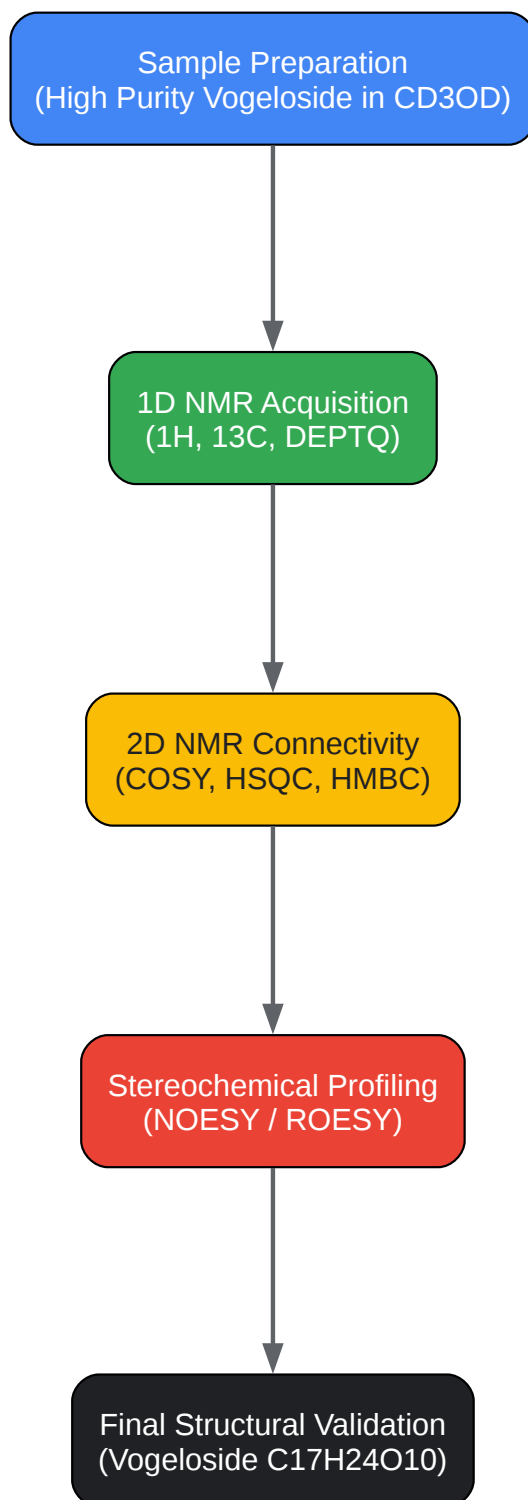
Step 3: 2D NMR Connectivity Mapping (COSY, HSQC, HMBC)

- Methodology: Execute ^1H - ^1H COSY, ^1H - ^{13}C HSQC, and ^1H - ^{13}C HMBC experiments.
- Causality & Validation: HSQC distinguishes directly bonded C-H pairs, cleanly separating the overlapping proton signals of the sugar moiety. HMBC is the definitive tool for bridging the aglycone and the sugar; the cross-peak between the anomeric proton (H-1') and the aglycone carbon (C-1) proves the glycosidic linkage[6].

Step 4: Stereochemical Profiling (NOESY)

- Methodology: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
- Causality & Validation: Secoiridoids possess multiple chiral centers. NOESY cross-peaks establish the relative spatial proximity of protons (e.g., H-1, H-5, and H-9), validating the absolute stereostructure when combined with the ^{13}C -NMR glycosylation shift rule[4].

Workflow Visualization



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Logical workflow for the self-validating NMR elucidation of **Vogeloside**.

Spectral Interpretation & Signal Assignment

The structural elucidation of **Vogeloside** requires the systematic mapping of three primary domains: the highly functionalized aglycone core, the diagnostic methoxy group, and the

-D-glucopyranosyl moiety.

Aglycone and Methoxy Signatures

The ^1H NMR spectrum exhibits a distinct downfield signal for the enolether proton (H-3) at ~ 7.45 ppm, which is a hallmark of the iridoid core. The ethenyl group (C-8, C-10) presents a classic AMX spin system featuring a methine proton at ~ 5.40 ppm and terminal methylene protons at ~ 5.25 – 5.30 ppm. The diagnostic methoxy group, which differentiates **Vogeloside** from standard sweroside derivatives, appears as a sharp 3H singlet at ~ 3.55 ppm in ^1H NMR and ~ 52.1 ppm in ^{13}C NMR.

Glycosidic Linkage Validation

The anomeric proton (H-1') of the glucose moiety appears as a doublet at ~ 4.70 ppm with a coupling constant (

Hz), confirming the

α -configuration. The HMBC correlation between H-1' and C-1 (~ 96.5 ppm) definitively anchors the sugar to the aglycone.

Table 1: Representative ^1H and ^{13}C NMR Spectral Data for **Vogeloside**

Data acquired in CD_3OD at 400 MHz (^1H) and 100 MHz (^{13}C). Synthesized based on secoiridoid glycosylation shift rules[4].

Carbon Position	¹³ C Shift (ppm)	DEPT Type	¹ H Shift (ppm), Multiplicity, J (Hz)	Key HMBC Correlations
C-1	96.5	CH	5.50 (d, 2.0)	C-1', C-3, C-8
C-3	152.8	CH	7.45 (d, 2.5)	C-1, C-4, C-11
C-4	106.2	Cq	-	-
C-5	27.4	CH	3.10 (m)	C-4, C-6, C-9
C-6	24.5	CH ₂	1.80 (m), 1.30 (m)	C-5, C-7
C-7	98.2	CH	4.80 (m)	OMe, C-5, C-6
C-8	134.1	CH	5.40 (m)	C-9, C-10
C-9	45.3	CH	2.65 (m)	C-1, C-5, C-8
C-10	120.5	CH ₂	5.30 (dd, 17.2, 2.0), 5.25 (dd, 10.5, 2.0)	C-8, C-9
C-11	166.7	Cq	-	-
OMe	52.1	CH ₃	3.55 (s)	C-7
C-1'	99.4	CH	4.70 (d, 7.8)	C-1
C-2'	73.5	CH	3.20 (m)	C-1', C-3'
C-3'	77.8	CH	3.35 (m)	C-2', C-4'
C-4'	70.6	CH	3.25 (m)	C-3', C-5'
C-5'	77.2	CH	3.30 (m)	C-4', C-6'
C-6'	61.8	CH ₂	3.85 (dd, 11.9, 2.0), 3.65 (dd, 11.9, 5.5)	C-5'

Stereochemical Determination

Stereochemical integrity serves as the final validation step. In **Vogeloside**, the relative configuration at C-1, C-5, C-7, and C-9 must be rigorously confirmed to rule out diastereomers.

- NOESY Correlations: Strong Nuclear Overhauser Effect (NOE) enhancements between H-1 and H-9, and between H-5 and H-9, indicate that these protons are co-facial (typically -oriented).
- Coupling Constants: The large value of the anomeric proton (7.8 Hz) independently verifies the equatorial-axial relationship characteristic of a -glucopyranosyl linkage.
- Self-Validation Check (Isomer Differentiation): If the NOESY spectrum reveals a spatial correlation between H-1 and the methoxy protons at C-7, it indicates the presence of the **epivogeloside** configuration[4]. The absence of this specific cross-peak, coupled with the expected C-7 chemical shifts, confirms the standard **Vogeloside** isomer.

Conclusion

The structural elucidation of **Vogeloside** demands a systematic, self-validating NMR approach. By strictly correlating the 17 carbon signals via 1D/2D NMR and confirming spatial arrangements through NOESY, researchers can definitively distinguish **Vogeloside** from its stereoisomers and structurally related secoiridoids. This rigorous methodology ensures the high-fidelity characterization essential for downstream pharmacological evaluation and drug development applications.

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